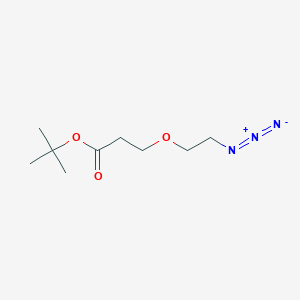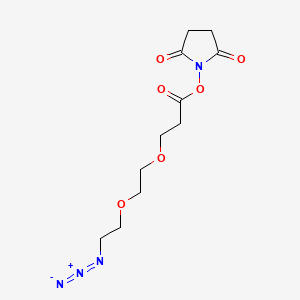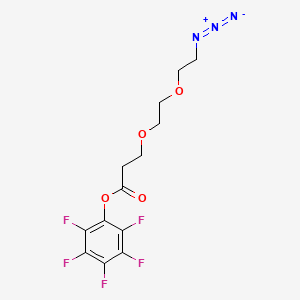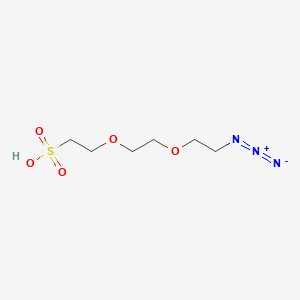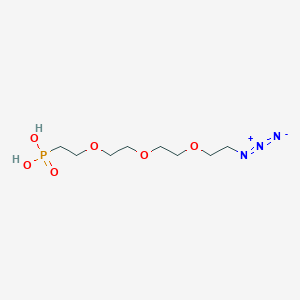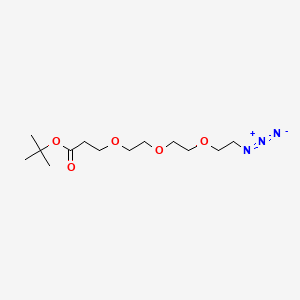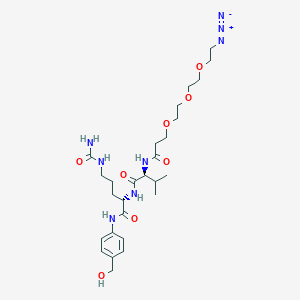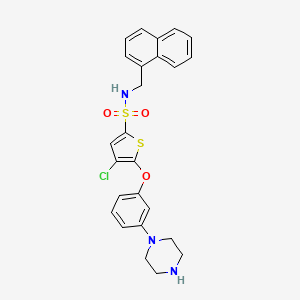
4-Chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Le B355252 a une large gamme d'applications en recherche scientifique, notamment :
Effets anti-inflammatoires : Le B355252 supprime la neuroinflammation induite par le lipopolysaccharide dans le cerveau de souris, réduisant l'activation des microglies et des astrocytes et atténuant les dommages tissulaires cérébraux.
Maladie de Parkinson : Des études in vitro ont démontré que le B355252 protège les cellules neuronales contre la mort cellulaire induite par la 6-hydroxydopamine, un modèle de la maladie de Parkinson.
Ischémie cérébrale : Le composé a montré un potentiel dans l'amélioration de la perte neuronale et des réponses inflammatoires dans un modèle de rat d'ischémie cérébrale.
Mécanisme d'action
Le B355252 exerce ses effets par plusieurs mécanismes :
Protection mitochondriale : Le composé inhibe la fission mitochondriale et empêche la translocation nucléaire du facteur d'induction de l'apoptose, protégeant ainsi les cellules neuronales du stress induit par le glutamate.
Réduction des espèces réactives de l'oxygène (ROS) : Le B355252 atténue la production d'espèces réactives de l'oxygène, qui sont nocives pour les cellules neuronales.
Inhibition des voies inflammatoires : Le composé supprime les marqueurs et les cytokines pyroptotiques clés, réduisant la neuroinflammation.
Modulation des niveaux de calcium : Le B355252 contribue à rétablir les niveaux intracellulaires de calcium, empêchant la dépolarisation mitochondriale et l'apoptose neuronale.
Mécanisme D'action
B355252 exerts its effects through several mechanisms:
Mitochondrial Protection: The compound inhibits mitochondrial fission and prevents the nuclear translocation of apoptosis-inducing factor, thereby protecting neuronal cells from glutamate-induced stress.
Reduction of Reactive Oxygen Species (ROS): B355252 attenuates the production of reactive oxygen species, which are harmful to neuronal cells.
Inhibition of Inflammatory Pathways: The compound suppresses key pyroptotic markers and cytokines, reducing neuroinflammation.
Modulation of Calcium Levels: B355252 helps restore intracellular calcium levels, preventing mitochondrial depolarization and neuronal apoptosis.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le B355252 a été synthétisé en 2010 par le Dr Williams à la North Carolina Central University. . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir le rendement et la pureté souhaités du produit.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du B355252 ne soient pas largement documentées, la synthèse suit probablement des protocoles de synthèse organique multi-étapes similaires à ceux utilisés en laboratoire. La mise à l'échelle de la production impliquerait l'optimisation des conditions de réaction, l'utilisation d'équipements de qualité industrielle et la garantie du respect des réglementations en matière de sécurité et d'environnement.
Analyse Des Réactions Chimiques
Types de réactions
Le B355252 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé, modifiant potentiellement son activité biologique.
Substitution : Le B355252 peut subir des réactions de substitution, où des atomes ou des groupes spécifiques de la molécule sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire différents dérivés de sulfonamide.
Comparaison Avec Des Composés Similaires
Le B355252 est unique dans sa combinaison de propriétés neuroprotectrices et anti-inflammatoires. Les composés similaires comprennent :
Dérivés de phénoxythiophène : D'autres dérivés de phénoxythiophène sulfonamide peuvent partager certaines propriétés neuroprotectrices mais peuvent ne pas présenter le même niveau d'efficacité dans la réduction de la neuroinflammation.
Agonistes du récepteur du facteur de croissance nerveuse (NGF) : Composés qui potentialisent la croissance neuronale induite par le NGF, similaires au B355252, mais qui peuvent différer dans leurs cibles moléculaires et leurs voies spécifiques.
Propriétés
IUPAC Name |
4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-piperazin-1-ylphenoxy)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S2/c26-23-16-24(34(30,31)28-17-19-7-3-6-18-5-1-2-10-22(18)19)33-25(23)32-21-9-4-8-20(15-21)29-13-11-27-12-14-29/h1-10,15-16,27-28H,11-14,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVQYDOVJQDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OC3=C(C=C(S3)S(=O)(=O)NCC4=CC=CC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261576-81-1 | |
| Record name | B 355252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261576811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1261576-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the mechanism of action of B355252 in protecting neurons?
A1: B355252 exhibits neuroprotective effects through various mechanisms, including:
- Modulation of mitochondrial dynamics: B355252 influences the balance between mitochondrial fusion and fission, processes crucial for neuronal health. In models of glutamate toxicity and cobalt chloride-induced stress, B355252 was shown to restore the balance between fusion and fission proteins, preventing mitochondrial dysfunction and subsequent cell death. [, ]
- Regulation of autophagy: B355252 was found to limit excessive autophagy induced by cobalt chloride, which can contribute to neuronal damage. []
- Activation of ERK3 signaling pathway: In glutamate-induced toxicity, B355252 was observed to prevent the decline of phosphorylated ERK3 and its downstream targets, suggesting a potential role in promoting neuronal survival. []
Q2: What are the effects of B355252 on neuroinflammation?
A2: Research suggests that B355252 possesses anti-neuroinflammatory properties. In a study using lipopolysaccharide (LPS) to induce inflammation in mice, B355252 intervention was shown to:
- Improve behavioral deficits associated with LPS administration. []
- Mitigate brain tissue damage caused by inflammation. []
- Suppress the activation of microglia and astrocytes, key players in the inflammatory response in the brain. []
- Reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, further highlighting its potential as an anti-inflammatory agent. [, ]
Q3: Has B355252 demonstrated efficacy in animal models of neurological disorders?
A3: Yes, B355252 has shown promise in preclinical studies:
- Cerebral ischemia: In a rat model of cerebral ischemia, B355252 demonstrated significant neuroprotection, reducing neuronal loss, attenuating DNA damage, and decreasing reactive oxygen species (ROS) production. [] It also improved behavioral outcomes and reduced inflammatory responses in this model. []
- Parkinson's disease: Preliminary research suggests that B355252 might offer neuroprotection in an in vitro model of Parkinson's disease. [, ]
Q4: What is the significance of B355252 being a nerve growth factor (NGF) potentiator?
A4: B355252 acts as a potentiator of NGF-induced neurite outgrowth. [] NGF is crucial for the survival and function of neurons, particularly in the central and peripheral nervous systems. By enhancing the effects of NGF, B355252 may promote neuronal survival and potentially contribute to the regeneration of damaged neurons.
Q5: What are the potential advantages of B355252 over existing neuroprotective strategies?
A5: While further research is needed, some potential advantages of B355252 include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


